Synthetic Route Provenance and Patent Precedence
CAS 103654-21-3 is unambiguously documented as intermediate V in the original Glaxo sumatriptan synthetic route disclosed in US 4,816,470, FR 2,530,625, and GB 2,124,210, and subsequently codified in the Drugs of the Future synthetic database [1]. This contrasts with alternative sumatriptan intermediates such as the 2-nitroethyl analog (compound XVI, CAS not assigned in this route) or the cyanomethyl analog (compound XX), which arise from different cyclization precursors [2]. The compound is generated by Fischer indole cyclization of the ethylideneamino derivative (IV) with HCl in ethanol, establishing a route-specific synthetic provenance that alternative intermediates cannot replicate [3].
| Evidence Dimension | Synthetic route identity and patent precedence |
|---|---|
| Target Compound Data | Intermediate V in Glaxo Route 1; Fischer indole cyclization of 4-hydrazino-N-methylbenzenemethanesulfonamide (II) with (phenylthio)acetaldehyde (III); desulfurized with RaNi to give intermediate VI |
| Comparator Or Baseline | Intermediate XVI (3-(2-nitroethyl) analog) from Route 4 using 3-nitropropanal; Intermediate XX (3-cyanomethyl analog) from Route 5 using 4,4-dimethoxybutyronitrile |
| Quantified Difference | Route 1 (phenylthio route) is the foundational patented route; Routes 4–5 employ different aldehydes/nitriles, different cyclization precursors, and different reduction conditions (H2/Pd/C vs. RaNi vs. H2/Rh/Al2O3) |
| Conditions | Analysis of five distinct synthetic routes to sumatriptan documented in Drugs Fut 1989, 14(1), 35 and associated patents |
Why This Matters
Procurement of CAS 103654-21-3 commits the user to the most extensively documented and patent-protected route, providing regulatory clarity and established process chemistry that alternative intermediates lack.
- [1] Coates, I.H.; Dowle, M.D. (Glaxo Group Ltd.). Heterocyclic Compounds. US 4,816,470; FR 2,530,625; GB 2,124,210. View Source
- [2] DrugFuture. Sumatriptan Succinate – Synthetic Route Database. Routes 4 and 5: intermediates XVI (3-(2-nitroethyl)) and XX (3-cyanomethyl), utilizing different starting materials and reduction conditions. View Source
- [3] DrugFuture. Sumatriptan Succinate – Synthetic Route Database. Route 1: Cyclization of (IV) with HCl in ethanol yields intermediate V (CAS 103654-21-3). View Source
